molecular formula C20H21F3N2O3 B2655249 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034259-93-1

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2655249
CAS No.: 2034259-93-1
M. Wt: 394.394
InChI Key: CHCLNPLNVREHBY-UHFFFAOYSA-N
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Description

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.394. The purity is usually 95%.
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Properties

IUPAC Name

1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-28-14-8-9-15-13(11-14)5-4-10-19(15,27)12-24-18(26)25-17-7-3-2-6-16(17)20(21,22)23/h2-3,6-9,11,27H,4-5,10,12H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLNPLNVREHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N3O3C_{16}H_{18}F_{3}N_{3}O_{3}, and it possesses a complex structure that includes a tetrahydronaphthalene moiety and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cell lines. For instance, it has shown cytotoxic effects against several cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound may demonstrate antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Anticancer Activity

A study evaluated the cytotoxic effects of various compounds similar to this compound against human cancer cell lines. The results indicated that derivatives with similar structures exhibited IC50 values in the low micromolar range against breast and colorectal cancer cells. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers and decreased levels of Bcl-2 protein .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BHT-29 (Colon)7.5Cell cycle arrest
Target CompoundA431 (Skin)6.0Apoptosis induction

Antimicrobial Activity

In another study assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects on bacterial growth at concentrations ranging from 10 to 50 µg/mL. The mechanism was linked to disruption of bacterial cell membranes .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli30 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
  • Enzyme Inhibition : It may inhibit specific enzymes such as kinases or proteases that play critical roles in cancer progression or bacterial metabolism.
  • Membrane Disruption : Its antimicrobial activity is likely due to its ability to integrate into bacterial membranes, leading to cell lysis.

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